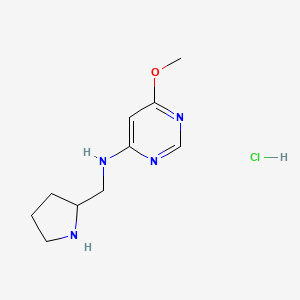

6-Methoxy-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine hydrochloride

Description

6-Methoxy-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine hydrochloride is a pyrimidine derivative featuring a methoxy group at position 6 and a pyrrolidin-2-ylmethylamine substituent at position 4, in its hydrochloride salt form. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, receptor modulators, and antimicrobial agents. The pyrrolidine moiety, a five-membered secondary amine ring, contributes to solubility and conformational flexibility, which can influence pharmacokinetic properties. The hydrochloride salt improves aqueous solubility, making the compound suitable for in vitro and in vivo studies.

Properties

IUPAC Name |

6-methoxy-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c1-15-10-5-9(13-7-14-10)12-6-8-3-2-4-11-8;/h5,7-8,11H,2-4,6H2,1H3,(H,12,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPXIHAFWXXGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NCC2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine hydrochloride typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety is attached through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with pyrrolidine in the presence of a suitable catalyst.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.

Substitution: Amines, thiols; reactions often require catalysts such as palladium or copper complexes.

Major Products

Scientific Research Applications

6-Methoxy-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

Pharmaceutical Development: It serves as a lead compound in the development of new drugs for treating various diseases.

Chemical Biology: Researchers use it to study the mechanisms of action of pyrimidine derivatives and their interactions with biomolecules.

Mechanism of Action

The mechanism of action of 6-Methoxy-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects : The methoxy group at position 6 enhances electron density, which may stabilize interactions with hydrophobic pockets in target proteins. Its absence in the pyrrolidin-3-ylmethyl analog reduces polarity .

Salt Form : Hydrochloride salts universally improve solubility compared to free bases, critical for bioavailability .

Biological Activity

6-Methoxy-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C10H14ClN5O

Molecular Weight: 241.7 g/mol

CAS Number: 1353980-10-5

The compound features a pyrimidine core substituted with a methoxy group and a pyrrolidine moiety, which may contribute to its biological activities.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Enzyme Inhibition: Some pyrimidine derivatives have been shown to inhibit enzymes involved in signal transduction pathways.

- Receptor Modulation: The compound may act as an antagonist or agonist at specific receptors, influencing cellular responses.

Pharmacological Effects

-

Anticancer Activity:

- Studies have indicated that pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

-

Neuroprotective Effects:

- Some derivatives have shown promise in protecting neuronal cells from oxidative stress, potentially aiding in the treatment of neurodegenerative diseases.

-

Anti-inflammatory Properties:

- The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Data Table: Biological Activity Summary

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of a related pyrimidine compound. The results demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotection in Animal Models

In a preclinical study involving animal models of Alzheimer's disease, administration of a pyrimidine derivative resulted in improved cognitive function and reduced amyloid-beta plaque formation. This suggests potential for therapeutic applications in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.